molecular formula C9H6ClIN2O2S B13177370 8-Chloro-3-iodoquinoline-5-sulfonamide CAS No. 1334147-89-5

8-Chloro-3-iodoquinoline-5-sulfonamide

Cat. No.: B13177370
CAS No.: 1334147-89-5
M. Wt: 368.58 g/mol
InChI Key: PLXPYEJZZGVTOU-UHFFFAOYSA-N
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Description

8-Chloro-3-iodoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H6ClIN2O2S and a molecular weight of 368.58 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Preparation Methods

The synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamide typically involves the introduction of chloro and iodo substituents onto the quinoline ring, followed by the sulfonation of the quinoline derivative. One common method includes the use of halogenation reactions where quinoline is treated with chlorine and iodine under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction using reagents like sulfuric acid or chlorosulfonic acid .

Chemical Reactions Analysis

8-Chloro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloro-3-iodoquinoline-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

8-Chloro-3-iodoquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific combination of chloro, iodo, and sulfonamide groups, which confer unique reactivity and biological activity.

Properties

CAS No.

1334147-89-5

Molecular Formula

C9H6ClIN2O2S

Molecular Weight

368.58 g/mol

IUPAC Name

8-chloro-3-iodoquinoline-5-sulfonamide

InChI

InChI=1S/C9H6ClIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15)

InChI Key

PLXPYEJZZGVTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1S(=O)(=O)N)C=C(C=N2)I)Cl

Origin of Product

United States

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